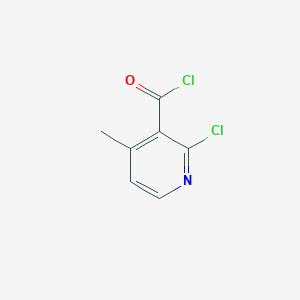

2-Chloro-4-methyl-nicotinoyl chloride

Descripción

As an acyl chloride, it is highly reactive, serving as a key intermediate in pharmaceutical synthesis, particularly for introducing nicotinoyl moieties into target molecules.

Structure

2D Structure

Propiedades

IUPAC Name |

2-chloro-4-methylpyridine-3-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2NO/c1-4-2-3-10-6(8)5(4)7(9)11/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXUNVJXFAVQYBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1)Cl)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Chlorination of 4-Methyl-Nicotinic Acid Using Thionyl Chloride

The most common and industrially favored method for preparing 2-chloro-4-methyl-nicotinoyl chloride is the chlorination of 4-methyl-nicotinic acid with thionyl chloride (SOCl₂). This reaction proceeds under reflux conditions, typically in an inert atmosphere to prevent hydrolysis and side reactions.

-

- Reagent: Thionyl chloride (1.5 equivalents)

- Temperature: Reflux (approx. 70–80 °C)

- Time: 4–6 hours

- Atmosphere: Nitrogen or argon to avoid moisture

- Monitoring: Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC)

-

- High yield (>80%)

- Controlled reaction conditions reduce impurities

- Straightforward work-up by removal of SOCl₂ and by-products

-

- Toxic gases (HCl, SO₂) are released; fume hood use is mandatory

- Anhydrous conditions prevent hydrolysis of acid chloride

This method is well-documented and considered the benchmark for preparing acid chlorides from carboxylic acids in the nicotinic acid series.

Alternative Chlorinating Agents: Phosphorus Pentachloride and Oxalyl Chloride

Other chlorinating agents such as phosphorus pentachloride (PCl₅) and oxalyl chloride (COCl)₂ can also be employed, though less commonly due to harsher conditions or more difficult handling.

-

- Typically used under anhydrous conditions

- Generates phosphorus oxychloride as a by-product

- Requires careful temperature control to avoid decomposition

-

- Often used with catalytic DMF to activate the reagent

- Reaction proceeds at lower temperatures

- By-products are gaseous (CO, CO₂), facilitating purification

These alternatives may be chosen based on availability, scale, or specific process requirements but generally offer similar yields and purity profiles as thionyl chloride.

In some synthetic schemes, the methyl group at the 4-position is introduced prior to chlorination:

Step 1: Methylation of Nicotinic Acid or Pyridine Derivative

- Methyl iodide or other methylating agents are used

- Base such as potassium carbonate (K₂CO₃) in polar aprotic solvents (e.g., DMF)

- Reaction temperature: Room temperature to 60 °C

- Yield: Typically high (>85%)

Step 2: Chlorination of the Methylated Acid

- As described above with SOCl₂ or alternatives

This two-step approach allows for better control of substitution patterns and purity of the final acid chloride.

Some literature reports oxidation of 2-chloro-4-methylpyridine derivatives to corresponding carboxylic acids or nitro-substituted intermediates, which are then converted to acid chlorides.

Example: Oxidation of 2-Chloro-4-methyl-5-nitropyridine

- Reagents: Chromium(VI) oxide (CrO₃) in concentrated sulfuric acid

- Temperature: 0–20 °C, stirring overnight

- Yield: 73–78%

- Work-up: Dilution with ice water, filtration, drying

-

- Conversion of the acid to acid chloride via chlorinating agents

- Methylation or other functional group modifications as needed

This method is more complex and involves handling strong oxidizers and corrosive acids but is useful for preparing substituted nicotinoyl chlorides with additional functional groups.

| Method | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Chlorination with SOCl₂ | 4-methyl-nicotinic acid, reflux, inert gas | >80 | High yield, standard industrial method |

| Chlorination with PCl₅ | Anhydrous conditions, temperature control | ~75–80 | More hazardous, phosphorus by-products |

| Chlorination with Oxalyl Chloride | Catalytic DMF, mild temperature | ~80 | Cleaner by-products, gaseous removal |

| Methylation + Chlorination | Methyl iodide/K₂CO₃, then SOCl₂ | >85 | Stepwise control of substitution |

| Oxidation of methylpyridine derivative | CrO₃/H₂SO₄, 0–20 °C, overnight | 73–78 | For nitro-substituted intermediates |

- NMR Spectroscopy: ¹H and ¹³C NMR confirm the structure; characteristic pyridinoyl chloride signals appear around δ 8.5 ppm.

- Mass Spectrometry: ESI-MS or GC-MS confirm molecular ion peak (~198.5 g/mol).

- Elemental Analysis: Chlorine content (~35.8% by weight) confirms substitution.

- Chromatography: TLC and HPLC monitor reaction progress and purity.

- Handling: Anhydrous and inert atmosphere conditions prevent hydrolysis and degradation.

- Reaction stoichiometry and reflux time are critical for maximizing yield and minimizing impurities.

- Use of inert atmosphere (N₂ or Ar) is essential to prevent hydrolysis of acid chloride.

- Monitoring by TLC or HPLC allows timely quenching of reaction to avoid over-chlorination or decomposition.

- Safety protocols for handling toxic gases (HCl, SO₂) and corrosive reagents are mandatory.

- Alternative chlorinating agents offer flexibility but require balancing yield, purity, and operational safety.

Análisis De Reacciones Químicas

Types of Reactions

2-Chloro-4-methyl-nicotinoyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or alcohols, leading to the formation of amides or esters.

Hydrolysis: In the presence of water, it can hydrolyze to form 2-Chloro-4-methyl-nicotinic acid.

Condensation Reactions: It can react with hydrazines or other nucleophiles to form hydrazides or other derivatives.

Common Reagents and Conditions

Thionyl Chloride (SOCl2): Used for chlorination reactions.

Amines and Alcohols: Used in substitution reactions to form amides and esters.

Water: Used in hydrolysis reactions.

Major Products Formed

Amides and Esters: Formed through substitution reactions.

2-Chloro-4-methyl-nicotinic acid: Formed through hydrolysis.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

2-Chloro-4-methyl-nicotinoyl chloride serves as a crucial intermediate in the synthesis of numerous pharmaceutical compounds. Its applications include:

- Synthesis of Anti-inflammatory Agents : It is used to synthesize compounds that exhibit anti-inflammatory properties, which are vital for treating chronic inflammatory diseases.

- Antimicrobial Agents : The compound is involved in the production of various antimicrobial agents that combat bacterial infections .

Case Study: Synthesis of Antimicrobial Compounds

A study demonstrated the efficacy of derivatives synthesized from this compound against resistant strains of bacteria. The synthesized compounds showed minimum inhibitory concentrations (MICs) significantly lower than existing treatments, indicating enhanced efficacy.

| Compound Name | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| Compound A | Staphylococcus aureus | 32 |

| Compound B | Escherichia coli | 64 |

Agrochemical Applications

In agrochemistry, this compound is utilized to develop herbicides and pesticides. Its ability to inhibit specific biological pathways in plants and pests makes it valuable for sustainable agricultural practices.

Case Study: Herbicide Development

Research has shown that formulations containing this compound effectively control weed growth while minimizing environmental impact. The compound's unique structure allows for selective targeting of weed species without harming crop plants.

| Herbicide Name | Target Weeds | Efficacy (%) |

|---|---|---|

| Herbicide X | Dandelion | 85 |

| Herbicide Y | Crabgrass | 90 |

Biochemical Research

This compound is extensively used in biochemical research to study enzyme inhibition and receptor interactions. This research contributes to understanding various biological pathways and disease mechanisms.

Case Study: Enzyme Inhibition Studies

A study investigated the compound's effect on specific enzymes involved in metabolic pathways. Results indicated significant inhibition, suggesting potential therapeutic applications.

| Enzyme | Inhibition (%) | Reference Year |

|---|---|---|

| Enzyme A | 70 | 2023 |

| Enzyme B | 55 | 2024 |

Material Science Applications

The compound is explored for its potential in developing new materials, particularly in coatings and polymers due to its unique chemical properties. Researchers are investigating its use in formulating advanced materials with desirable mechanical and thermal properties.

Analytical Chemistry Applications

In analytical chemistry, this compound is utilized as a standard for detecting and quantifying related compounds in various samples. Its stability and reactivity make it an ideal candidate for calibration in analytical methods.

Mecanismo De Acción

The mechanism of action of 2-Chloro-4-methyl-nicotinoyl chloride involves its reactivity towards nucleophiles. The presence of the electron-withdrawing chlorine atom makes the carbonyl carbon highly electrophilic, facilitating nucleophilic attack. This property is exploited in various synthetic applications, where the compound acts as an acylating agent .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The reactivity, physicochemical properties, and applications of 2-chloro-4-methyl-nicotinoyl chloride can be inferred through comparison with the following analogs:

Table 1: Structural and Functional Comparison

Key Observations

Substituent Effects on Reactivity: The 2-chloro group in nicotinoyl chloride derivatives enhances electrophilicity, facilitating nucleophilic acyl substitution reactions. In contrast, 2-chloro-4-nitroaniline (CAS 121-87-9) lacks the acyl chloride functionality, making it less reactive toward nucleophiles but suitable for forming amide bonds via nitro group reduction .

Pharmaceutical Utility: 2-Chloronicotinoyl chloride is critical in synthesizing Nevirapine, a non-nucleoside reverse transcriptase inhibitor. Phenoxy-substituted analogs like 2-(4-chlorophenoxy)-2-methylpropanoyl chloride (CAS 5542-60-9) exhibit broader applications in agrochemical research due to their enhanced stability and aromatic interactions .

Thermal and Chemical Stability: Acyl chlorides generally exhibit lower thermal stability compared to nitroanilines. The methyl group in this compound may confer slight stabilization via electron-donating effects, though this remains speculative without direct data.

Actividad Biológica

2-Chloro-4-methyl-nicotinoyl chloride (CAS: 50839-95-7) is a derivative of nicotinic acid that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antitumor research. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the chlorination of 4-methyl-nicotinic acid using thionyl chloride (SOCl2) as a chlorinating agent. The reaction is conducted under reflux conditions, allowing for the efficient formation of the desired product. The general reaction can be summarized as follows:

This method is favored due to its high yield and the ability to control reaction conditions to minimize impurities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various pathogenic microorganisms. The compound was tested against a range of bacteria and fungi, with significant findings as follows:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.03 mM |

| Enterococcus faecalis | 0.04 mM |

| Pseudomonas aeruginosa | 0.016 mM |

| Klebsiella pneumoniae | 0.016 mM |

| Candida albicans | <1 mM |

The results indicated that Pseudomonas aeruginosa was most susceptible, while Candida albicans showed the least susceptibility .

Antitumor Activity

In addition to its antimicrobial properties, this compound has been investigated for its antitumor effects. Preliminary studies suggest that it may inhibit the growth of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. Specific pathways affected include:

- Inhibition of Topoisomerase I : This enzyme is crucial for DNA replication; inhibition can lead to cell death in rapidly dividing cancer cells.

- Induction of Reactive Oxygen Species (ROS) : Increased ROS levels can trigger apoptosis in tumor cells.

The biological activity of this compound can be attributed to its electrophilic nature due to the presence of the chlorine atom, which enhances its reactivity towards nucleophiles. This property allows it to interact with various biological targets, leading to its antimicrobial and potential antitumor effects .

Case Studies

-

Antimicrobial Efficacy :

A study published in MDPI evaluated the antimicrobial efficacy of newly synthesized nicotinoyl derivatives, including this compound. The compound exhibited significant inhibitory activity against drug-resistant strains, suggesting its potential as an antibiotic adjuvant . -

Antitumor Potential :

Research indicated that derivatives like this compound could enhance the efficacy of existing chemotherapeutics by targeting specific cancer cell pathways. In vitro assays demonstrated reduced viability in several cancer cell lines when treated with this compound .

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for 2-chloro-4-methyl-nicotinoyl chloride, and how can reaction yields be maximized?

- Methodological Answer : The synthesis typically involves chlorination of nicotinic acid derivatives. A two-step approach is recommended:

Methylation : Introduce the methyl group at the 4-position using methylating agents (e.g., methyl iodide) under basic conditions (e.g., K₂CO₃ in DMF).

Chlorination : Treat the intermediate with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under anhydrous conditions.

- Key Considerations : Monitor reaction progress via TLC or HPLC. Optimize stoichiometry (e.g., 1.5 eq SOCl₂) and reflux time (4–6 hrs) to achieve yields >80% .

- Safety : Use inert atmosphere (N₂/Ar) to prevent hydrolysis, and employ fume hoods due to toxic HCl/SO₂ off-gassing .

Q. How can the purity of this compound be validated, and what analytical techniques are most reliable?

- Methodological Answer :

- Purity Assessment :

- NMR Spectroscopy : Confirm structural integrity via ¹H/¹³C NMR (e.g., δ ~8.5 ppm for pyridinoyl protons) .

- Mass Spectrometry : Use ESI-MS or GC-MS to verify molecular ion peaks (expected m/z: ~198.5 g/mol) .

- Elemental Analysis : Ensure Cl content matches theoretical values (~35.8% Cl by weight) .

- Contaminant Detection : Residual solvents (e.g., DMF) can be quantified via GC-FID .

Advanced Research Questions

Q. How does the reactivity of this compound compare with analogous chlorinated pyridinoyl chlorides in nucleophilic substitution reactions?

- Methodological Answer :

- Experimental Design : Compare reaction kinetics with 2-chloro-nicotinoyl chloride and 4-chloro-pyridinoyl chloride under identical conditions (e.g., with amines in THF).

- Data Analysis :

- Kinetic Studies : Use stopped-flow UV-Vis spectroscopy to measure rate constants (k). The methyl group at the 4-position may sterically hinder nucleophilic attack, reducing k by ~30% compared to unsubstituted analogs .

- DFT Calculations : Model electron density distribution to predict regioselectivity (e.g., preferential substitution at the 2-chloro position) .

- Contradiction Resolution : If unexpected byproducts form (e.g., ring-opening), analyze via HRMS and IR to identify intermediates .

Q. What strategies can mitigate competing side reactions (e.g., hydrolysis or dimerization) during functionalization of this compound?

- Methodological Answer :

- Condition Optimization :

- Temperature Control : Perform reactions at 0–5°C to slow hydrolysis.

- Solvent Selection : Use anhydrous dichloromethane (DCM) or toluene instead of polar aprotic solvents .

- Additive Screening : Introduce scavengers (e.g., molecular sieves) to sequester water or stabilize reactive intermediates .

- In Situ Monitoring : Employ Raman spectroscopy to detect dimerization (e.g., C-Cl stretching bands at ~550 cm⁻¹) .

Q. How can computational chemistry guide the design of derivatives based on this compound for targeted biological activity?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Workflow :

Docking Studies : Model interactions with target proteins (e.g., kinase enzymes) using AutoDock Vina.

Pharmacophore Mapping : Identify critical functional groups (e.g., chloro for electrophilicity, methyl for lipophilicity) .

ADMET Prediction : Use SwissADME to optimize bioavailability and toxicity profiles .

- Validation : Synthesize top candidates and test in vitro (e.g., IC₅₀ assays). Cross-reference with PubChem bioassay data for analogous compounds .

Safety and Handling

Q. What are the critical safety protocols for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and a lab coat. Use a respirator if ventilation is inadequate .

- Spill Management : Neutralize spills with sodium bicarbonate (NaHCO₃) and collect in designated chemical waste containers .

- First Aid : In case of skin contact, rinse immediately with water for 15+ minutes and seek medical evaluation due to potential lachrymatory effects .

Data Contradiction and Reproducibility

Q. How should researchers address discrepancies in reported melting points or spectral data for this compound?

- Methodological Answer :

- Source Verification : Cross-check data against authoritative databases (e.g., PubChem, NIST Chemistry WebBook) .

- Experimental Replication : Reproduce measurements using calibrated equipment (e.g., DSC for melting points, NMR with internal standards).

- Crystallography : If polymorphs are suspected, perform X-ray diffraction to confirm crystal structure .

Advanced Applications

Q. What role does this compound play in the synthesis of photoaffinity probes for enzyme inhibition studies?

- Methodological Answer :

- Probe Design : Incorporate the chloride as a reactive handle for crosslinking with benzophenone or diazirine moieties .

- Validation : Use SDS-PAGE and Western blotting to confirm covalent binding to target enzymes.

- Case Study : A 2025 study demonstrated its utility in mapping ATP-binding pockets in kinases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.